molecular formula C12H11ClN2O4 B1484243 [1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 2173083-50-4

[1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

Cat. No.: B1484243
CAS No.: 2173083-50-4
M. Wt: 282.68 g/mol
InChI Key: OCRZTIGBDPLEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is a useful research compound. Its molecular formula is C12H11ClN2O4 and its molecular weight is 282.68 g/mol. The purity is usually 95%.
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Scientific Research Applications

Conformational Studies and Supramolecular Complexes

Research on hydantoin-5-acetic acid, a compound with a structural motif similar to "[1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid," highlights its potential in forming supramolecular complexes due to its conformational preferences. The study by Gerhardt et al. (2012) explored the crystallization of hydantoin-5-acetic acid to examine its conformational behaviors, which are crucial for forming coformers in supramolecular assemblies (Gerhardt, Tutughamiarso, & Bolte, 2012).

Antioxidant Activity

Another research avenue is the synthesis of compounds with antioxidant properties. Chornous et al. (2013) synthesized a series of [(1-aryl-5-formylimidazol-4-yl)thio]acetic acids, demonstrating pronounced antioxidant activity. This suggests potential applications in designing molecules for oxidative stress-related conditions (Chornous, Palamar, Yaremii, & Vovk, 2013).

Novel Synthetic Methodologies

The exploration of new synthetic routes for derivatives of imidazolidinone is another significant application. Shestakov et al. (2007) reported on the synthesis of 2-iminoimidazolidin-4-one derivatives, which are structurally related to the queried compound, indicating the chemical versatility and potential for creating novel molecules with tailored properties (Shestakov, Sidorenko, & Shikhaliev, 2007).

Polymorphism and Physical Chemistry

A study by Nogueira et al. (2020) on 5-acetic acid hydantoin, similar in structural motif, focused on its conformational landscape and polymorphism. This research underscores the significance of understanding the physical and chemical properties of such compounds, which can influence their practical applications, including material science and drug formulation (Nogueira et al., 2020).

Properties

IUPAC Name

2-[1-[(3-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4/c13-8-3-1-2-7(4-8)6-15-11(18)9(5-10(16)17)14-12(15)19/h1-4,9H,5-6H2,(H,14,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRZTIGBDPLEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=O)C(NC2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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